![molecular formula C14H13N3O2S B2778137 2-(3-Nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thiol CAS No. 446277-52-7](/img/structure/B2778137.png)
2-(3-Nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thiol
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Overview
Description
2-(3-Nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thiol (NQMT) is a compound that has recently gained attention in scientific research due to its potential as a therapeutic agent. NQMT is a member of the quinazoline family, which is known to have various biological activities, including anticancer, antiviral, and antibacterial properties.
Scientific Research Applications
- Schiff bases, including 2-(3-Nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thiol, serve as ligands in coordination chemistry. They form complexes with metal ions, influencing catalytic reactions . These complexes can be used as catalysts in various chemical transformations.
- Schiff bases play a crucial role in asymmetric synthesis. Their chiral nature allows for the creation of enantiomerically pure compounds. Researchers have explored their use in asymmetric reactions, such as asymmetric aldol reactions and Mannich reactions .
- Schiff bases exhibit diverse biological activities. Researchers have investigated their potential as antimicrobial agents, antitumor compounds, and anti-inflammatory drugs. The nitrophenyl group in 2-(3-Nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thiol may contribute to its bioactivity .
- Schiff bases are utilized in the design of functional materials. Their ability to form coordination complexes with metals makes them valuable for creating luminescent materials, sensors, and molecular switches .
- Schiff bases have been explored for environmental purposes. For instance, they can act as colorimetric sensors for detecting metal ions in water. Researchers have also investigated their use in removing heavy metals from contaminated environments .
- The structural diversity of Schiff bases allows for the design of optical materials. These compounds can exhibit fluorescence, phosphorescence, and nonlinear optical properties. Researchers have synthesized Schiff base-based materials for optoelectronic applications .
Catalysis
Asymmetric Synthesis
Medicinal Chemistry
Materials Science
Environmental Applications
Optical Materials
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-(3-nitrophenyl)acetic acid, have been found to interact with enzymes like penicillin g acylase in organisms like escherichia coli .
Mode of Action
It’s worth noting that nitrobenzenes, a class of compounds to which this molecule belongs, are known to undergo electrophilic substitution due to the presence of a nitro group .
Biochemical Pathways
Similar compounds have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have shown diverse biological activities, indicating potential therapeutic possibilities .
properties
IUPAC Name |
2-(3-nitrophenyl)-5,6,7,8-tetrahydro-1H-quinazoline-4-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c18-17(19)10-5-3-4-9(8-10)13-15-12-7-2-1-6-11(12)14(20)16-13/h3-5,8H,1-2,6-7H2,(H,15,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXENKKPUEDIECE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)N=C(N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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